molecular formula C8H10N4O B1269353 5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol CAS No. 40775-87-9

5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Cat. No. B1269353
CAS RN: 40775-87-9
M. Wt: 178.19 g/mol
InChI Key: KZPRAIXAZRGXPX-UHFFFAOYSA-N
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Description

“5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol” is a compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . These compounds are known for their valuable biological properties .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines . New triazolo[1,5-a]pyrimidines containing aroyl and acetyl or ester groups in the pyrimidine ring were synthesized in a process related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine .


Chemical Reactions Analysis

The [1,2,4]triazolo[1,5-a]pyrimidines have received great attention in agriculture and medicinal chemistry due to their remarkable biological activities in a variety of domains . They are versatile linkers to several metals and the interactions of their coordination compounds in biological systems have been extensively described .

Scientific Research Applications

Antimicrobial Activity

The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) class, which includes 5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol, has been found to have significant antibacterial and antifungal properties . This makes them potential candidates for the development of new antimicrobial agents.

Antiviral Activity

TPs have also been found to exhibit antiviral activity . This suggests that they could be used in the development of new antiviral drugs, potentially including treatments for diseases such as COVID-19 .

Antiparasitic Activity

The antiparasitic activity of TPs has been noted, making them potential candidates for the treatment of parasitic infections .

Anticancer Activity

TPs have been found to have anticancer properties . This suggests that they could be used in the development of new cancer treatments. In fact, complexes of triazolo-pyrimidines with Pt and Ru are highly active against cancer .

Neurological Disorders

Certain TPs have been found to be effective in the treatment of neurological disorders such as Alzheimer’s disease . This suggests that 5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol could potentially be used in this area of medicine.

Insomnia Treatment

Some TPs have been used for the treatment of insomnia . This suggests that 5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol could potentially be used in the development of new treatments for sleep disorders.

Cardiovascular Disorders

TPs have been used in the treatment of cardiovascular disorders . This suggests that 5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol could potentially be used in this area of medicine.

Agriculture

TPs have received great attention in agriculture due to their remarkable biological activities in a variety of domains, such as herbicidal . This suggests that 5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol could potentially be used in the development of new herbicides.

Future Directions

The potential of 1,2,4-triazolo[1,5-a]pyrimidines has inspired some excellent reviews over the years on their chemistry and methods of synthesis with a minor focus on their biological properties . This suggests that there is still much to explore in terms of the biological properties and potential applications of these compounds.

Mechanism of Action

Target of Action

Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidin-7-ol skeleton have shown remarkable anti-epileptic activities , suggesting that this compound may interact with targets involved in neurological signaling.

Mode of Action

Related compounds have been found to inhibit the rna polymerase pa–pb1 subunit heterodimerization of the influenza virus , suggesting a potential interaction with viral replication processes.

properties

IUPAC Name

5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O/c1-2-3-6-4-7(13)12-8(11-6)9-5-10-12/h4-5H,2-3H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPRAIXAZRGXPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N2C(=N1)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00349845
Record name STK576278
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

CAS RN

40775-87-9
Record name STK576278
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Propyl-(1,2,4)triazolo(1,5-a)pyrimidin-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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